cis-3,4-Dimethyl-2-pentene

CAS No.: 4914-91-4

Cat. No.: VC1984624

Molecular Formula: C7H14

Molecular Weight: 98.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4914-91-4 |

|---|---|

| Molecular Formula | C7H14 |

| Molecular Weight | 98.19 g/mol |

| IUPAC Name | (Z)-3,4-dimethylpent-2-ene |

| Standard InChI | InChI=1S/C7H14/c1-5-7(4)6(2)3/h5-6H,1-4H3/b7-5- |

| Standard InChI Key | PPBWEVVDSRKEIK-FNORWQNLSA-N |

| Isomeric SMILES | C/C=C(\C)/C(C)C |

| SMILES | CC=C(C)C(C)C |

| Canonical SMILES | CC=C(C)C(C)C |

Introduction

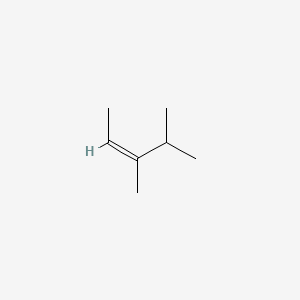

Chemical Identity and Structure

cis-3,4-Dimethyl-2-pentene has a molecular formula of C7H14 and a molecular weight of 98.19 g/mol . The compound is formally known by its IUPAC name (Z)-3,4-dimethylpent-2-ene, reflecting its stereochemical configuration . Several alternative names are used in the literature, including 3,4-dimethyl-cis-2-pentene, (Z)-(CH3)2C=CHCH(CH3)2, and (2Z)-3,4-dimethyl-2-pentene .

The chemical structure of cis-3,4-dimethyl-2-pentene features a central carbon-carbon double bond with methyl substituents at the 3 and 4 positions arranged on the same side of the double bond plane. This specific arrangement defines its "cis" or "Z" configuration, which distinguishes it from its trans isomer .

Chemical Identifiers

The compound can be identified through various standardized chemical identifiers, which are presented in Table 1.

Table 1: Chemical Identifiers for cis-3,4-Dimethyl-2-pentene

Physical Properties

cis-3,4-Dimethyl-2-pentene exists as a colorless liquid at standard temperature and pressure . Its physical properties are critical for various applications and handling considerations. The stereochemical configuration significantly influences these properties, particularly when compared to its trans isomer.

Thermodynamic Properties

The compound is characterized by specific thermodynamic parameters that define its behavior under various conditions. These properties are summarized in Table 2.

Table 2: Thermodynamic Properties of cis-3,4-Dimethyl-2-pentene

Physical Constants

Additional physical constants that characterize cis-3,4-dimethyl-2-pentene are presented in Table 3.

Table 3: Physical Constants of cis-3,4-Dimethyl-2-pentene

| Property | Value | Reference |

|---|---|---|

| Density | 0.712 g/cm³ (20°C) | |

| Index of Refraction | 1.412 | |

| LogP | 2.60860 or 3.1 | |

| Exact Mass | 98.10960 g/mol | |

| Appearance | Colorless liquid |

Stereochemistry

The stereochemistry of cis-3,4-dimethyl-2-pentene is a defining characteristic that distinguishes it from other isomers with the same molecular formula. The "cis" designation, also represented as "Z" (from the German "zusammen" meaning "together"), indicates that the methyl groups at positions 3 and 4 are oriented on the same side of the double bond plane. This stereochemical configuration significantly impacts the compound's physical properties, reactivity, and biological activity.

The compound contains one defined bond stereocenter at the carbon-carbon double bond . This stereochemical feature is essential for understanding its structure-property relationships and behavior in chemical reactions. The stereochemistry is precisely defined in its IUPAC name (Z)-3,4-dimethylpent-2-ene and is reflected in its InChI notation (InChI=1S/C7H14/c1-5-7(4)6(2)3/h5-6H,1-4H3/b7-5-) .

Applications and Uses

cis-3,4-Dimethyl-2-pentene finds applications in various fields, primarily as a chemical intermediate and research tool.

Research Applications

In research settings, cis-3,4-dimethyl-2-pentene serves as:

-

A model compound for studying stereochemical effects and reactions of alkenes.

-

A precursor or intermediate in organic synthesis due to its unsaturated nature and stereochemically defined structure.

-

A compound for structure-property relationship studies comparing cis and trans isomers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume